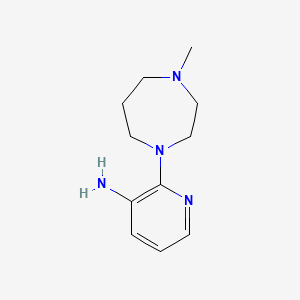![molecular formula C6H6Cl2N4 B1460151 6-氯-4-甲基-1H-吡唑并[3,4-d]嘧啶盐酸盐 CAS No. 1803588-97-7](/img/structure/B1460151.png)
6-氯-4-甲基-1H-吡唑并[3,4-d]嘧啶盐酸盐
描述
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is a chemical compound with the CAS Number: 1803588-97-7 . It has a molecular weight of 205.05 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride . The Inchi Code for this compound is 1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.05 . It is typically stored at room temperature and is usually in powder form .科学研究应用
吡唑并[3,4-d]嘧啶骨架的合成和药用方面
吡唑并[3,4-d]嘧啶及其衍生物,包括 6-氯-4-甲基-1H-吡唑并[3,4-d]嘧啶盐酸盐,因其广泛的药用特性而受到认可。这些化合物已被研究用于抗癌、中枢神经系统 (CNS) 药物、抗感染、抗炎和放射诊断应用。构效关系 (SAR) 研究显示出显着的生物学特性,表明具有开发候选药物的潜力。吡唑并[3,4-d]嘧啶衍生物采用的合成策略对于药物化学至关重要,旨在进一步利用这种特权支架进行药物开发 (Cherukupalli 等人,2017 年)。
嘧啶衍生物作为光学传感器
嘧啶衍生物的作用延伸到光学传感器的开发,展示了它们超越药理应用的多功能性。这些衍生物由于能够形成配位键和氢键而被用作精妙的传感材料,使其适合用作传感探针。该综述包括各种基于嘧啶的光学传感器,强调了该化合物在生物和医学背景中的适用性 (Jindal 和 Kaur,2021 年)。
绿色多组分合成
该化合物还参与通过多组分反应 (MCR) 合成稠合杂环衍生物。这些反应代表了一种原子经济、直接且环保的合成复杂分子的方法。该综述重点介绍了嘧啶-苯并呋喃和吡唑并-嘧啶等稠合杂环的合成,突出了此类化合物在药物研究中的重要性 (Dhanalakshmi 等人,2021 年)。
吡唑并[3,4-d]嘧啶的药用属性
吡唑并[3,4-d]嘧啶因其与嘌呤的结构相似性而在各种疾病中发挥着至关重要的作用。该综述讨论了吡唑并[3,4-d]嘧啶的合成、药用方面,包括构效关系,强调了它们在治疗中枢神经系统疾病、心血管疾病、癌症和炎症中的重要性。这种综合分析为药物化学中的未来探索奠定了基础 (Chauhan 和 Kumar,2013 年)。
作用机制
Target of Action
The primary target of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride inhibits the activity of CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle and the inhibition of cell growth .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride leads to significant alterations in cell cycle progression . This results in the arrest of cell growth and the induction of apoptosis within cells .
生化分析
Biochemical Properties
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride has shown interactions with xanthine oxidase, an enzyme involved in purine metabolism . This interaction results in the inhibition of xanthine oxidase activity, which can have therapeutic implications for conditions such as gout.
Cellular Effects
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This cell cycle arrest is accompanied by alterations in cell signaling pathways, including the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. Additionally, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride inhibits xanthine oxidase by binding to its active site, thereby blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under normal storage conditions . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy. In in vitro studies, the compound has demonstrated sustained inhibitory effects on CDK2 and xanthine oxidase over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride vary with different dosages in animal models. At lower dosages, the compound has shown significant inhibitory effects on tumor growth in xenograft models of cancer . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits xanthine oxidase, affecting the purine metabolism pathway and reducing the production of uric acid . Additionally, it influences the activity of CDK2, which plays a role in the regulation of the cell cycle and cellular metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic processes, while in the nucleus, it affects gene expression and cell cycle regulation. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.
属性
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;/h2H,1H3,(H,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIXNRHFMZLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



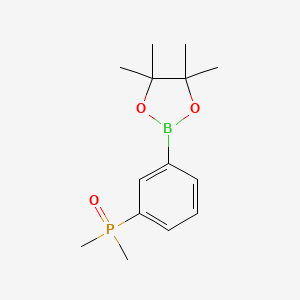
![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)
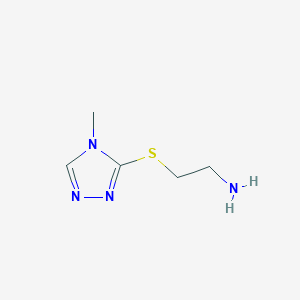
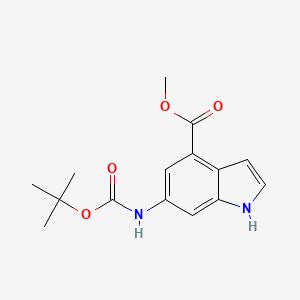


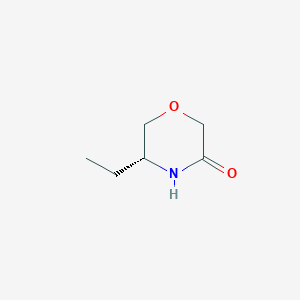
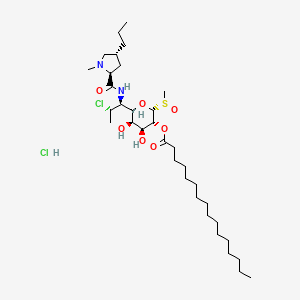
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)
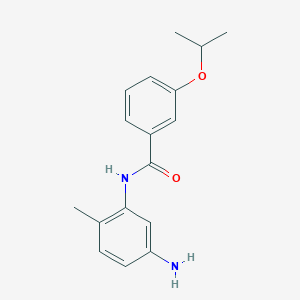

![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)
